4-(6-Isopropoxynaphthalen-2-yl)piperidine
CAS No.:
Cat. No.: VC13741545
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO |
|---|---|
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | 4-(6-propan-2-yloxynaphthalen-2-yl)piperidine |
| Standard InChI | InChI=1S/C18H23NO/c1-13(2)20-18-6-5-16-11-15(3-4-17(16)12-18)14-7-9-19-10-8-14/h3-6,11-14,19H,7-10H2,1-2H3 |
| Standard InChI Key | AYKJREAFMKUMEE-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 |
| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3 |
Introduction
4-(6-Isopropoxynaphthalen-2-yl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound features a piperidine ring substituted with a 6-isopropoxynaphthalene moiety, indicating its potential for various biological and chemical applications. The exploration of such compounds is crucial in medicinal chemistry, particularly in the development of new pharmaceuticals.
Synthesis Methods
The synthesis of 4-(6-Isopropoxynaphthalen-2-yl)piperidine can be approached through several methods. One notable route involves the use of palladium-catalyzed reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing piperidine derivatives. Techniques such as microwave-assisted synthesis have also been employed to improve yields and reduce reaction times.
Biological and Chemical Applications
Piperidines are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties. The presence of the isopropoxynaphthalene group in 4-(6-Isopropoxynaphthalen-2-yl)piperidine suggests additional functionalities that may enhance its pharmacological profile. Research indicates that derivatives of piperidines can modulate neurotransmitter systems or inhibit specific enzymes, leading to therapeutic effects.
Mechanism of Action
The mechanism of action for compounds like 4-(6-Isopropoxynaphthalen-2-yl)piperidine often involves interaction with biological targets such as receptors or enzymes. The piperidine core may influence binding affinity due to its ability to mimic natural substrates or ligands. For instance, certain piperidine derivatives have shown promise in treating neurological disorders by acting as antagonists or agonists at specific receptor sites.
Experimental Methods for Characterization
Relevant data on the properties of 4-(6-Isopropoxynaphthalen-2-yl)piperidine can be obtained through experimental methods such as spectroscopy (NMR, IR) and chromatography (HPLC). These techniques provide insights into the compound's structure and purity, which are essential for understanding its biological activity and potential applications.
Potential Applications
4-(6-Isopropoxynaphthalen-2-yl)piperidine has potential applications in various scientific disciplines, particularly in medicinal chemistry. The ongoing research into piperidine derivatives continues to unveil new possibilities for their application across multiple fields, including pharmaceutical development and organic synthesis.
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